
Acetaldehyde,2(3H)-benzothiazolylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde,2(3H)-benzothiazolylidene- is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde,2(3H)-benzothiazolylidene- typically involves the reaction of acetaldehyde with 2-aminobenzothiazole. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
In an industrial setting, the production of Acetaldehyde,2(3H)-benzothiazolylidene- can be scaled up by optimizing the reaction conditions such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetaldehyde,2(3H)-benzothiazolylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of benzothiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetaldehyde,2(3H)-benzothiazolylidene- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetaldehyde,2(3H)-benzothiazolylidene- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, DNA, and other cellular macromolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler compound with similar structural features but lacking the acetaldehyde moiety.
2-Aminobenzothiazole: A precursor in the synthesis of Acetaldehyde,2(3H)-benzothiazolylidene-.
Benzothiazole-2-thiol: Another derivative of benzothiazole with different functional groups.
Uniqueness
Acetaldehyde,2(3H)-benzothiazolylidene- is unique due to the presence of both the acetaldehyde and benzothiazole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H9NOS |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
(2E)-2-(2,3-dihydro-1,3-benzothiazol-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H9NOS/c11-5-6-12-7-10-8-3-1-2-4-9(8)12/h1-6,10H,7H2 |
InChI-Schlüssel |
KFZJLYPBAXBPHY-UHFFFAOYSA-N |
Isomerische SMILES |
C\1NC2=CC=CC=C2/S1=C\C=O |
Kanonische SMILES |
C1NC2=CC=CC=C2S1=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

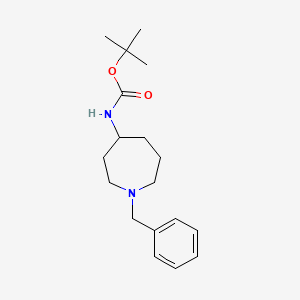
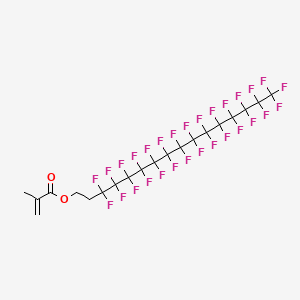
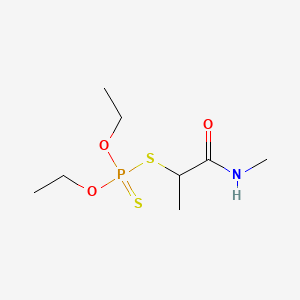
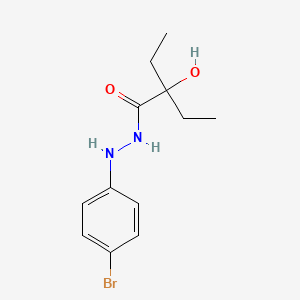
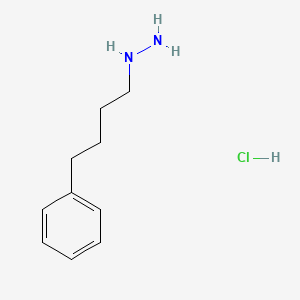


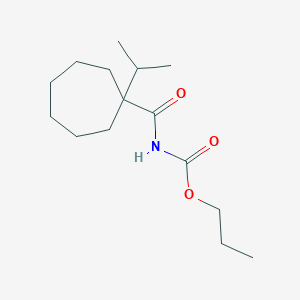
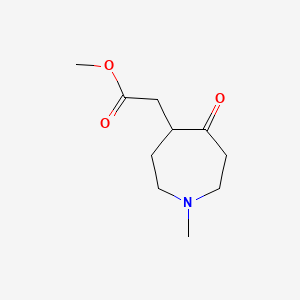
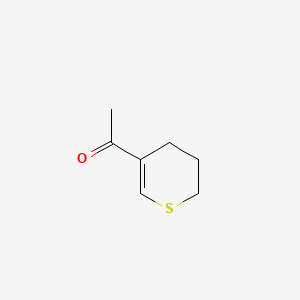
![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)

